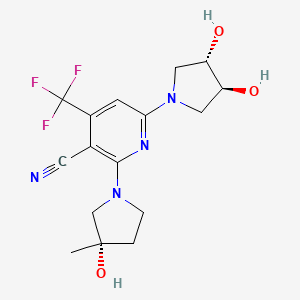
Khk-IN-2
説明
Khk-IN-2 is a useful research compound. Its molecular formula is C16H19F3N4O3 and its molecular weight is 372.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role of KHK Isoforms : Neither of the KHK isoforms (KHK-A and KHK-C) is essential for normal growth and development in mice, which suggests potential for targeting these enzymes in metabolic syndromes without major developmental side effects (Diggle et al., 2010).
Fructose Metabolism and Metabolic Syndrome : A study found that a KHK-dependent pathway mediates insulin resistance and inflammatory changes in visceral fat in response to high fructose intake. Blocking KHK could be an effective way to prevent visceral obesity and insulin resistance induced by high fructose (Marek et al., 2014).
KHK in Cancer Cell Survival : KHK-A, involved in fructose metabolism, has been identified as a protein kinase that phosphorylates p62, enhancing antioxidative responses and survival rates of hepatocellular carcinoma cells under oxidative stress (Xu et al., 2019).
Discovery of KHK Inhibitors : Research has led to the discovery of PF-06835919, a potent inhibitor of KHK, currently in phase 2 clinical trials for the treatment of metabolic disorders like NAFLD/NASH and insulin resistance. This shows the pharmacological potential of targeting KHK in metabolic disorders (Futatsugi et al., 2020).
Expression and Localization of KHK : The study provides insights into the cellular distribution of KHK within tissues such as the gut and liver. Understanding the expression and localization of KHK is crucial for developing targeted treatments (Diggle et al., 2009).
KHK and Essential Fructosuria : Molecular cloning and mutational analysis of human ketohexokinase have provided insights into the genetic basis of essential fructosuria, a benign condition resulting from KHK deficiency (Bonthron et al., 1994).
KHK-A and Cancer Proliferation : KHK-A promotes the proliferation of oesophageal squamous cell carcinoma, suggesting its role in cancer progression and potential as a therapeutic target (Yang et al., 2020).
特性
IUPAC Name |
6-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-2-[(3S)-3-hydroxy-3-methylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11-12,24-26H,2-3,6-8H2,1H3/t11-,12-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXXYODRCHXHTQ-HUBLWGQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC(C(C3)O)O)C(F)(F)F)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C1)C2=C(C(=CC(=N2)N3C[C@@H]([C@H](C3)O)O)C(F)(F)F)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid](/img/structure/B8086928.png)


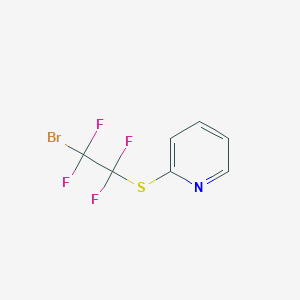
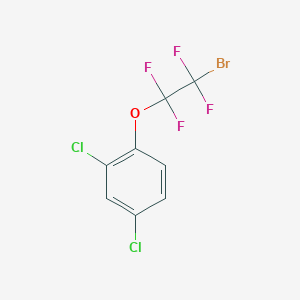



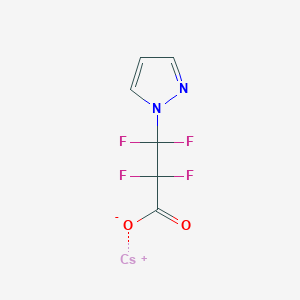
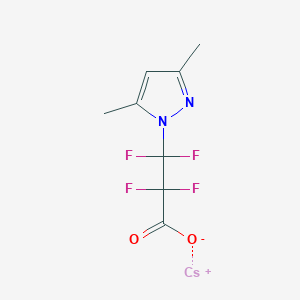
![(1S,6R,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione](/img/structure/B8086981.png)
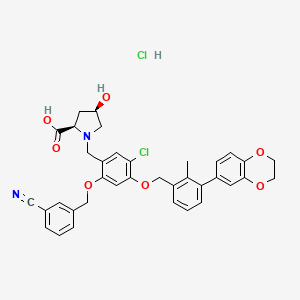
![(1R,3R,5S,8S,9R,12S,13R)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8087010.png)